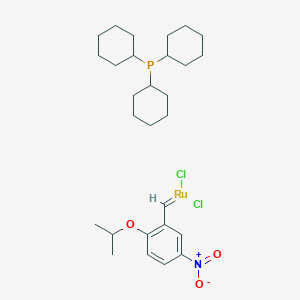
(S)-alpha-(4-Pyridinylmethyl)-proline-HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-alpha-(4-Pyridinylmethyl)-proline-HCl (PMP) is a new synthetic compound with a wide range of applications in the scientific research field. It is an optically active amino acid derivative with a pyridinylmethyl group at the α-position of the proline. It is a chiral molecule that has been used in the synthesis of a variety of compounds and has been found to have a range of biochemical and physiological effects. PMP is a versatile compound that has been used in a variety of laboratory experiments and has been found to have a number of advantages and limitations.
科学的研究の応用
(S)-alpha-(4-Pyridinylmethyl)-proline-HCl has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of polypeptides, peptides, and other compounds. It has also been used as a chiral catalyst in asymmetric synthesis. This compound has been used to study the effects of chirality on the properties of compounds and has been used in the synthesis of pharmaceuticals and other compounds.
作用機序
(S)-alpha-(4-Pyridinylmethyl)-proline-HCl is an optically active amino acid derivative and is able to interact with a variety of molecules and enzymes. It has been found to interact with enzymes such as proteases, kinases, and phosphatases. It has also been found to interact with other molecules such as lipids, carbohydrates, and proteins. The exact mechanism of action of this compound is not yet fully understood and further research is needed to better understand its effects.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been found to inhibit the activity of some enzymes such as proteases, kinases, and phosphatases. It has also been found to modulate the activity of other enzymes and proteins. This compound has been found to have an effect on the metabolism of lipids, carbohydrates, and proteins. It has also been found to have an effect on the expression of genes involved in the regulation of metabolism.
実験室実験の利点と制限
(S)-alpha-(4-Pyridinylmethyl)-proline-HCl has a number of advantages and limitations for laboratory experiments. One of the main advantages of this compound is its versatility. It can be used in a variety of experiments and can be used as a building block for the synthesis of a variety of compounds. Another advantage is its stability, which makes it suitable for a wide range of laboratory applications. One of the main limitations of this compound is its solubility, which can be an issue in some experiments.
将来の方向性
There are a number of potential future directions for research on (S)-alpha-(4-Pyridinylmethyl)-proline-HCl. One potential direction is to further study the biochemical and physiological effects of this compound. Another potential direction is to study the potential applications of this compound in the synthesis of pharmaceuticals and other compounds. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its interactions with other molecules and enzymes. Finally, further research could be conducted to explore the potential advantages and limitations of this compound for laboratory experiments.
合成法
(S)-alpha-(4-Pyridinylmethyl)-proline-HCl can be synthesized in a two-step process starting from (S)-4-pyridylmethylproline. The first step involves the reaction of (S)-4-pyridylmethylproline with thionyl chloride and pyridine to form the corresponding acid chloride. The second step involves the reaction of the acid chloride with hydrochloric acid to form this compound as the hydrochloride salt. This method has been found to be efficient and has been used in the synthesis of a variety of compounds.
特性
IUPAC Name |
(2S)-2-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c14-10(15)11(4-1-5-13-11)8-9-2-6-12-7-3-9;/h2-3,6-7,13H,1,4-5,8H2,(H,14,15);1H/t11-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNSHFKDGSPYPF-MERQFXBCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC2=CC=NC=C2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@](NC1)(CC2=CC=NC=C2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[S(R)]-N-((1R)-(adamantan-1-yl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H- xanthen-4-yl)methyl)-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6297238.png)








![Dichloro[(R)-(+)-2,2'-bis(di-2-furanylphosphino)-6,6'-dimethoxy-1,1'-biphenyl]palladium(II)](/img/structure/B6297302.png)


